molecular formula C23H23NO4 B2667062 3-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptane-1-carboxylic acid CAS No. 2445790-75-8

3-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptane-1-carboxylic acid

Cat. No.: B2667062
CAS No.: 2445790-75-8
M. Wt: 377.44
InChI Key: OAGCIEISOUBCKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptane-1-carboxylic acid is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[33]heptane-1-carboxylic acid typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, methanol), acids (e.g., hydrochloric acid, sulfuric acid), and bases (e.g., sodium hydroxide, potassium carbonate). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

3-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptane-1-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorenylmethoxycarbonyl group can protect amino groups during chemical reactions, allowing for selective modification of other functional groups. This selective protection and deprotection mechanism is crucial in peptide synthesis and other organic synthesis processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptane-1-carboxylic acid is unique due to its spirocyclic structure, which provides greater steric bulk and rigidity compared to linear or aromatic compounds. This unique structure can influence its reactivity and interactions with other molecules, making it valuable in specific synthetic and research applications .

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c25-21(26)19-12-20(23(19)10-5-11-23)24-22(27)28-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18-20H,5,10-13H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAGCIEISOUBCKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(CC2NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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